Methyl 5-ethynyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-ethynyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with ethynylating agents under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl 5-ethynyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of ethyl or methyl derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the indole ring.
Scientific Research Applications
Methyl 5-ethynyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-ethynyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Methyl 5-ethynyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 5-hydroxy-1H-indole-2-carboxylate: Known for its antioxidant properties.
Ethyl 5-methyl-1H-indole-2-carboxylate: Used in the synthesis of anti-inflammatory agents.
Methyl 6-amino-1H-indole-2-carboxylate: Studied for its antiviral activity.
The uniqueness of this compound lies in its ethynyl group, which provides distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
methyl 5-ethynyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H9NO2/c1-3-8-4-5-10-9(6-8)7-11(13-10)12(14)15-2/h1,4-7,13H,2H3 |
InChI Key |
JLTRMZLQQYZSFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)C#C |
Origin of Product |
United States |
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